2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxy and trifluoromethyl group
Preparation Methods
The synthesis of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one typically involves the reaction of a pyrrolidine derivative with a chlorinating agent. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3-methoxy-3-(trifluoromethyl)pyrrolidine.
Chlorination: The pyrrolidine derivative is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions and may require a solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to facilitate the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups present on the pyrrolidine ring.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to yield corresponding alcohols or acids.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
This compound: This compound has similar structural features but may differ in its reactivity and biological activity.
This compound: Another similar compound with slight variations in the substituents on the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c1-15-7(8(10,11)12)2-3-13(5-7)6(14)4-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKPUMMSYZLFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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